9-Oxotetradecanoic acid
Overview
Description
9-Oxotetradecanoic acid is a long-chain fatty acid derivative characterized by the presence of a keto group at the ninth carbon position. This compound is an intermediate in the biosynthesis of fatty acids and plays a significant role in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxotetradecanoic acid typically involves the oxidation of tetradecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound through metabolic engineering techniques.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce dicarboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Dicarboxylic acids: from oxidation.
Hydroxy acids: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry: 9-Oxotetradecanoic acid is used as a precursor in the synthesis of various complex molecules. It serves as a building block in organic synthesis and is utilized in the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is used to investigate the mechanisms of fatty acid metabolism and the regulation of lipid biosynthesis.
Medicine: The compound has potential therapeutic applications due to its involvement in metabolic processes. It is being explored for its role in the treatment of metabolic disorders and as a biomarker for certain diseases.
Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 9-Oxotetradecanoic acid involves its participation in fatty acid metabolism. It acts as an intermediate in the biosynthesis of long-chain fatty acids and is involved in the regulation of lipid homeostasis. The compound interacts with enzymes such as fatty acid synthase and beta-ketoacyl-acyl-carrier-protein synthase, influencing the pathways of lipid biosynthesis and degradation.
Comparison with Similar Compounds
Tetradecanoic acid: A saturated fatty acid without the keto group.
3-Oxotetradecanoic acid: Another keto fatty acid with the keto group at the third carbon position.
9-Oxo-octadecanoic acid: A longer-chain keto fatty acid with similar properties.
Uniqueness: 9-Oxotetradecanoic acid is unique due to the specific position of the keto group, which imparts distinct chemical and biological properties. This positional specificity influences its reactivity and its role in metabolic pathways, distinguishing it from other similar compounds.
Properties
IUPAC Name |
9-oxotetradecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-2-3-7-10-13(15)11-8-5-4-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUWEAXNOYABTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40825532 | |
Record name | 9-Oxotetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40825532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71173-32-5 | |
Record name | 9-Oxotetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40825532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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